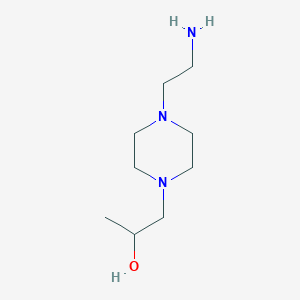![molecular formula C11H10N2O3 B13835916 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is an organic compound with a molecular formula of C11H10N2O3 It is a derivative of oxolane-2,4-dione, featuring a diazenyl group attached to a 4-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione typically involves the following steps:
Diazotization Reaction: The starting material, 4-methylaniline, undergoes diazotization to form the diazonium salt. This is achieved by treating 4-methylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then coupled with oxolane-2,4-dione in the presence of a base, such as sodium acetate (NaOAc), to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium halides (NaX) or sodium alkoxides (NaOR) in polar solvents.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced diazenyl groups.
Substitution: Substituted oxolane-2,4-dione derivatives with various functional groups.
科学研究应用
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
作用机制
The mechanism of action of 3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)oxolane-2,5-dione: A structurally similar compound with a different substitution pattern on the oxolane ring.
3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione: Another derivative with an ethyl group instead of the diazenyl group.
Uniqueness
3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
3-[(4-methylphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)12-13-10-9(14)6-16-11(10)15/h2-5,10H,6H2,1H3 |
InChI 键 |
OPCURBBWCCVPQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


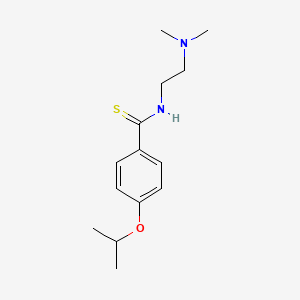
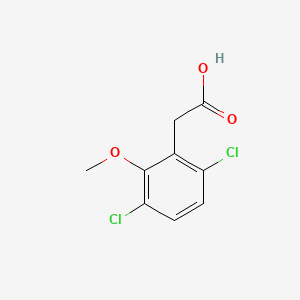
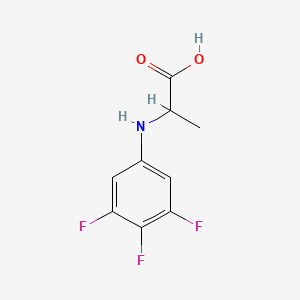
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
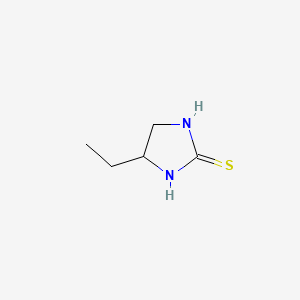

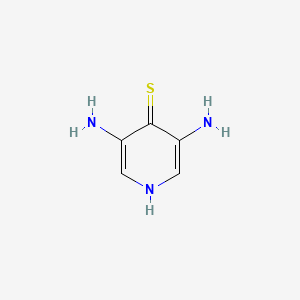
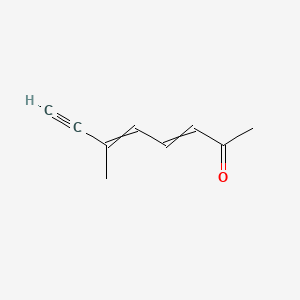

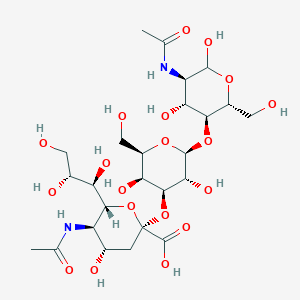
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
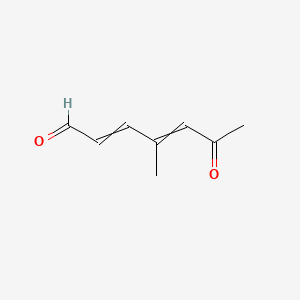
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
